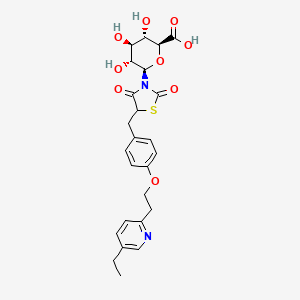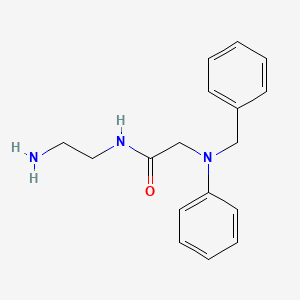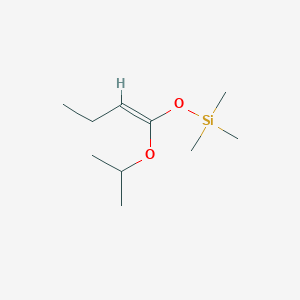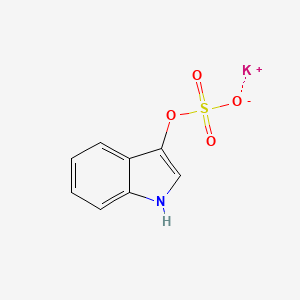
Pioglitazone N-|A-D-Glucuronide
Descripción general
Descripción
Synthesis Analysis
The synthesis of Pioglitazone and its derivatives involves complex chemical processes that can yield various analogues with potentially different therapeutic effects. One study provided insight into the synthesis and biological activities of Pioglitazone and related compounds, highlighting the structural-activity relationships within this class of drugs (Momose et al., 1991). The synthesis pathway often involves Knoevenagel condensation reactions and Meerwein arylation to produce thiazolidinediones, which are central to the drug's mechanism of action.
Molecular Structure Analysis
The molecular structure of Pioglitazone includes a thiazolidinedione ring, which is crucial for its interaction with PPARγ receptors. Complexation studies, such as those involving β-cyclodextrin, provide insights into the molecular interactions and structural accommodations Pioglitazone undergoes in solution. For instance, a study by Ali and Upadhyay (2008) used 1H-NMR spectroscopy to investigate the complexation of Pioglitazone with β-cyclodextrin, revealing the stoichiometry and binding constants of their inclusion complexes (Ali & Upadhyay, 2008).
Chemical Reactions and Properties
Pioglitazone's chemical reactivity, particularly in forming complexes and metabolites, significantly impacts its pharmacokinetic and pharmacodynamic profiles. The drug undergoes various metabolic reactions, including hydroxylation and conjugation, leading to metabolites such as Pioglitazone N-β-D-Glucuronide. These reactions are crucial for the drug's elimination and can influence its efficacy and safety profile.
Physical Properties Analysis
The physical properties of Pioglitazone, including its solubility and dissolution rate, are critical for its bioavailability. Studies have shown that the preparation method of Pioglitazone complexes, such as those with β-cyclodextrin, can significantly affect its dissolution rate and, consequently, its therapeutic efficacy (Beloshe et al., 2010).
Aplicaciones Científicas De Investigación
1. Molecular Mechanisms in Diabetic Mice
Pioglitazone has been found to preserve pancreatic β-cell morphology and function in diabetic animal models. It appears to protect β-cells in diabetic mice primarily through acceleration of cell differentiation/proliferation and suppression of apoptosis, as well as indirectly by decelerating oxidative stress due to the amelioration of the underlying metabolic disorder (Kanda et al., 2009).
2. Analytical Determination in Human Serum and Urine
A high-performance liquid chromatographic method was developed for the simultaneous determination of pioglitazone and its metabolites in human serum and urine, which is crucial for clinical trials and pharmacokinetic studies (Yamashita et al., 1996).
3. Effects on β-Cells in Early and Advanced Diabetes
Pioglitazone's protective effects on β-cells are more pronounced in the early stage of diabetes compared to the advanced stage. It significantly increases insulin biosynthesis and secretion in the early stages, which is not observed in advanced stages (Kimura et al., 2015).
4. Impact on Adipocyte Differentiation
Pioglitazone enhances adipocyte differentiation, especially in the presence of insulin or insulin-like growth factor-1 (IGF-I). It stimulates the expression of genes that regulate metabolic pathways leading to the acquisition of the differentiated phenotype in adipocytes (Kletzien et al., 1992).
5. No Beneficial Effects on ALS
A study found that pioglitazone has no beneficial effects on the survival of patients with amyotrophic lateral sclerosis (ALS) as add-on therapy to riluzole (Dupuis et al., 2012).
6. Applications Beyond Diabetes
Pioglitazone, beyond treating Type 2 diabetes, has potential applications in conditions like nonalcoholic steatohepatitis or polycystic ovarian syndrome. It improves insulin resistance and β-cell dysfunction, which are key factors in the pathophysiology of Type 2 diabetes mellitus (Sourij & Wascher, 2007).
Safety And Hazards
Direcciones Futuras
Pioglitazone has been prescribed primarily to prevent and treat insulin resistance in some type 2 diabetic patients . Given the rise in consumption of pioglitazone in T2D patients worldwide and the increased number of clinical trials currently testing alternate medical uses for this drug, there is merit to some reflection on the reported adverse effects . Going forward, it is imperative to continue investigations into the mechanisms of actions of pioglitazone, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBSAEQQNCGUFV-ABCFDMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858315 | |
| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone N-|A-D-Glucuronide | |
CAS RN |
1296832-75-1 | |
| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)


